Dihydropyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

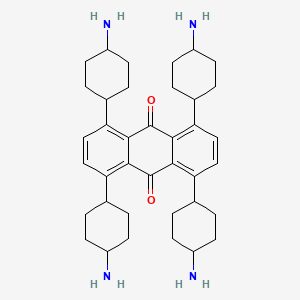

Dihydropyrene is a member of the diarylethene family of photochromic compounds. It is known for its unique ability to undergo reversible isomerization upon exposure to light, transitioning between a deep-colored form and a light-brown cyclophanediene form . This property makes this compound a valuable compound in the field of molecular electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydropyrene can be synthesized through various methods, including the Birch reduction of pyrene, followed by hydrogenation in the presence of palladium on carbon (Pd/C) to yield the desired compound . Another method involves the condensation reaction of this compound with 2,3-diaminothiophene, followed by reduction using zinc powders in acetic anhydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as reduction and hydrogenation, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dihydropyrene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclophanediene.

Reduction: The compound can be reduced back to this compound from cyclophanediene.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Visible light or UV light can be used to induce the isomerization of this compound to cyclophanediene.

Reduction: Hydrogenation using Pd/C as a catalyst is a common method for reducing this compound.

Major Products:

Cyclophanediene: Formed through the oxidation of this compound.

This compound: Formed through the reduction of cyclophanediene.

Scientific Research Applications

Dihydropyrene has several scientific research applications, including:

Molecular Electronics: this compound is used in the development of molecular switches and electronic devices due to its photochromic properties.

Materials Science: The compound is studied for its potential use in creating materials with tunable optical properties.

Biological Applications: Research is ongoing to explore the use of this compound in biological systems, particularly in the study of photoresponsive molecules.

Mechanism of Action

Dihydropyrene exerts its effects through a reversible photoisomerization mechanism. Upon exposure to visible light, this compound isomerizes to cyclophanediene, a process that involves the cleavage of the central carbon-carbon bond in the singlet excited state . This isomerization can be reversed by exposure to UV light or by thermal means in the dark, allowing the compound to switch between its two forms .

Similar Compounds:

Spiropyrans: These compounds also exhibit photochromism but have different stability and fatigue resistance compared to this compound.

Uniqueness of this compound: this compound is unique due to its large π-conjugated system and the fact that its colored form is thermodynamically more stable than its colorless form . This property, along with its reversible isomerization, makes it a valuable compound for applications in molecular electronics and materials science.

Properties

| 28779-32-0 | |

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,2-dihydropyrene |

InChI |

InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-5,7-10H,2,6H2 |

InChI Key |

UUSUFQUCLACDTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.